N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide
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Overview
Description
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is a chemical compound characterized by the presence of a chloro-substituted phenyl group, a hydroxyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide typically involves the reaction of 2-chloro-5-hydroxybenzaldehyde with prop-2-enamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde or 2-chloro-5-hydroxybenzoic acid.
Reduction: Formation of N-[(2-hydroxyphenyl)methyl]prop-2-enamide.
Substitution: Formation of N-[(2-azido-5-hydroxyphenyl)methyl]prop-2-enamide or N-[(2-thio-5-hydroxyphenyl)methyl]prop-2-enamide.
Scientific Research Applications
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and hydroxyl groups allows for specific interactions with target molecules, influencing pathways such as signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-4-hydroxyphenyl)methyl]prop-2-enamide
- N-[(2-Bromo-5-hydroxyphenyl)methyl]prop-2-enamide
- N-[(2-Chloro-5-methoxyphenyl)methyl]prop-2-enamide
Uniqueness
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is unique due to the specific positioning of the chloro and hydroxyl groups on the phenyl ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from similar compounds. The combination of these functional groups provides a unique set of chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
N-[(2-chloro-5-hydroxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-10(14)12-6-7-5-8(13)3-4-9(7)11/h2-5,13H,1,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKRUCUVGERBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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